molecular formula C21H20ClN3O5S B292583 Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate

Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate

Cat. No. B292583
M. Wt: 461.9 g/mol
InChI Key: ZBLFHODRUBHLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate, also known as ECOA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ECOA belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of the bacterial membrane integrity. Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been found to bind to the active site of bacterial enzymes involved in cell wall synthesis, leading to the inhibition of peptidoglycan synthesis. Additionally, Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been shown to disrupt the bacterial membrane integrity by increasing its permeability, leading to the leakage of intracellular components and ultimately cell death.
Biochemical and Physiological Effects:
Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been found to exhibit a wide range of biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been shown to inhibit the growth of various pathogenic bacteria by disrupting their cell wall synthesis and membrane integrity. Moreover, Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Moreover, Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been found to possess potent anti-inflammatory and anticancer properties. However, there are some limitations associated with the use of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate in lab experiments. Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is a synthetic compound that requires specialized equipment and expertise for its synthesis. Moreover, the toxicity and pharmacokinetic properties of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate are not fully understood, which can limit its use in preclinical and clinical studies.

Future Directions

There are several future directions for the research and development of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate. One of the significant areas of research is the optimization of the synthesis method of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate to improve its purity and yield. Moreover, the structure-activity relationship of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate needs to be further elucidated to identify the key structural features responsible for its biological activity. Additionally, the toxicity and pharmacokinetic properties of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate need to be thoroughly investigated to assess its safety and efficacy for clinical use. Finally, the therapeutic potential of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate needs to be evaluated in various disease models to identify its clinical applications.

Synthesis Methods

The synthesis of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol with 3-methoxyaniline and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and esterification reactions, resulting in the formation of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate. The purity and yield of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. One of the significant advantages of Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been found to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Moreover, Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

properties

Molecular Formula

C21H20ClN3O5S

Molecular Weight

461.9 g/mol

IUPAC Name

ethyl 2-(N-[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-3-methoxyanilino)acetate

InChI

InChI=1S/C21H20ClN3O5S/c1-3-29-19(27)12-25(16-5-4-6-17(11-16)28-2)18(26)13-31-21-24-23-20(30-21)14-7-9-15(22)10-8-14/h4-11H,3,12-13H2,1-2H3

InChI Key

ZBLFHODRUBHLDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC(=CC=C1)OC)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)CN(C1=CC(=CC=C1)OC)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.